2-(4-Butylphenyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(4-Butylphenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of cyclohexadienediones This compound is characterized by a cyclohexadiene ring substituted with a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 4-butylphenyl derivatives with cyclohexa-2,5-diene-1,4-dione. One common method includes the use of Friedel-Crafts acylation, where 4-butylbenzoyl chloride reacts with cyclohexa-2,5-diene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the phenyl ring
Scientific Research Applications
2-(4-Butylphenyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biological Studies: The compound is investigated for its role in oxidative stress and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways . Additionally, the compound can inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(4-Butylphenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(4-butylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H16O2/c1-2-3-4-12-5-7-13(8-6-12)15-11-14(17)9-10-16(15)18/h5-11H,2-4H2,1H3 |
InChI Key |
ADAKHPZSQYIATR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=O)C=CC2=O |
Origin of Product |
United States |
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